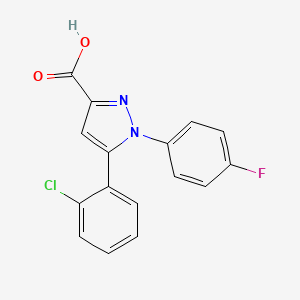
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as 5-CPFPC, is an organic compound with a broad range of applications. Synthesized from 2-chlorophenol and 4-fluorophenol, 5-CPFPC is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a dye component and in the production of cosmetics. This versatile compound has a wide range of biochemical and physiological effects, and its use in scientific research is rapidly increasing.
Scientific Research Applications
Synthesis and Structural Characterization
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized and characterized, providing insights into their crystal structures and molecular conformations. For instance, Loh et al. (2013) synthesized various pyrazole compounds and characterized their structures using X-ray single crystal structure determination, highlighting the dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Antimicrobial and Anti-inflammatory Properties
These compounds have shown potential in antimicrobial and anti-inflammatory applications. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial and antifungal activities, demonstrating good efficacy against various microbial strains (Ragavan et al., 2010). Lokeshwari et al. (2017) also reported the synthesis of 2-pyrazoline analogues with potent anti-inflammatory effects, mediated by inhibition of phospholipase A2 (Lokeshwari et al., 2017).
Radiotracer Development for PET Imaging
In the field of radiopharmaceuticals, compounds based on 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been explored as potential PET radiotracers. Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with potential for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Nonlinear Optical Materials
Chandrakantha et al. (2013) investigated N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their optical nonlinearity, identifying potential applications in optical limiting (Chandrakantha et al., 2013).
Antiviral and Cytotoxic Activities
The derivatives of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have also been evaluated for their antiviral and cytotoxic activities. For example, Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles and tested them for anti-HSV-1 and cytotoxic activities, demonstrating significant efficacy against Herpes simplex type-1 (Dawood et al., 2011).
Antifungal and Anticancer Potential
The novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and shown to possess potential antimicrobial and anticancer properties. Hafez et al. (2016) reported that these compounds exhibited higher anticancer activity than the reference drug doxorubicin in certain cases, along with good antimicrobial activity (Hafez et al., 2016).
properties
IUPAC Name |
5-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-13-4-2-1-3-12(13)15-9-14(16(21)22)19-20(15)11-7-5-10(18)6-8-11/h1-9H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNMFTYHIRBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

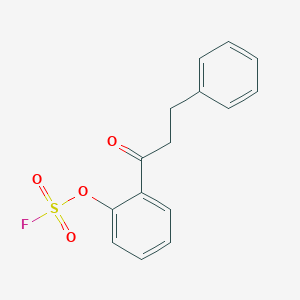
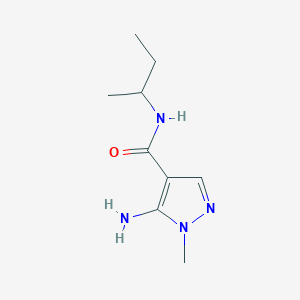
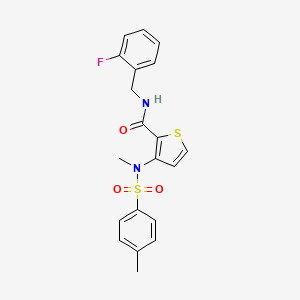
![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)
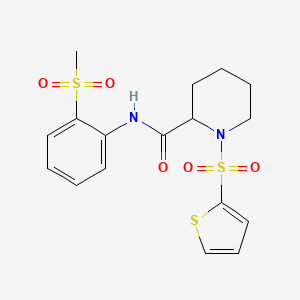

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

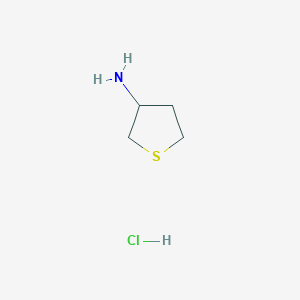
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)


![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)